4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](methyl)amino]phenol
Overview
Description
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](methyl)amino]phenol, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various signaling pathways, including insulin signaling, Wnt signaling, and cell cycle regulation. CHIR-99021 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations :
- A study by Viji et al. (2020) focused on the molecular structure and spectroscopic data of a related compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol. They used Density Functional Theory (DFT) for calculations and observed intramolecular charge transfer, providing insights into the molecular electrostatic potential and other molecular parameters (Viji et al., 2020).
Corrosion Inhibition Performances :
- Kaya et al. (2016) investigated the corrosion inhibition performances of various thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, on iron metal. They employed DFT calculations and molecular dynamics simulations to study the interactions of these molecules with metal surfaces (Kaya et al., 2016).
Antimicrobial Agents :
- Research by Sah et al. (2014) explored the antimicrobial activity of 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its derivatives. They evaluated the antimicrobial effects against various bacterial and fungal strains, showing moderate activity (Sah et al., 2014).
Antibacterial and Antifungal Activities :
- A study by Kubba and Rahim (2018) on new two-amino-4-(4-chlorophenyl) thiazole derivatives revealed moderate antibacterial activity against certain bacteria and high antifungal activity against specific fungal strains. They also conducted a computational study to calculate thermodynamic parameters (Kubba & Rahim, 2018).
Anticancer and Antimicrobial Applications :
- The work by Katariya et al. (2021) synthesized novel compounds incorporating 1,3-oxazole and pyridyl-pyrazolines, showing promising anticancer and antimicrobial activities. Molecular docking studies supported the potential utilization of these compounds in overcoming microbial resistance (Katariya et al., 2021).
properties
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-methylamino]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-19(13-6-8-14(20)9-7-13)16-18-15(10-21-16)11-2-4-12(17)5-3-11/h2-10,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEGYDMHSUAVRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methylamino]phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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